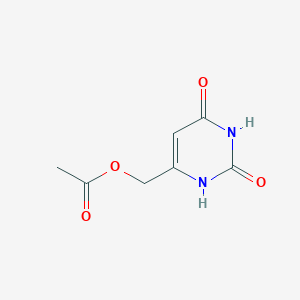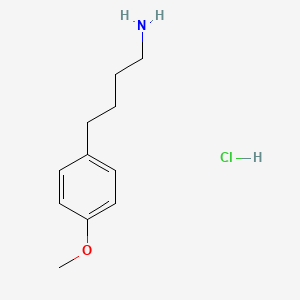
Benzenebutanamine, 4-methoxy-, hydrochloride
Overview
Description
Benzenebutanamine, 4-methoxy-, hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is also known by other names such as 4-Methoxy-benzenebutanamine hydrochloride . This compound is characterized by the presence of a methoxy group attached to the benzene ring and a butanamine chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamine, 4-methoxy-, hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamine, 4-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenebutanamine, 4-methoxy-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanamine, 4-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzenebutanamine, 4-methoxy-, hydrochloride include:
- Phenethylamine, p-methoxy-
- p-Methoxyphenethylamine
- Homoanisylamine
- Tyramine, O-methyl-
- 2-(p-Methoxyphenyl)ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group and a butanamine chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-11-7-5-10(6-8-11)4-2-3-9-12;/h5-8H,2-4,9,12H2,1H3;1H |
InChI Key |
DXDYWEJJBBORJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
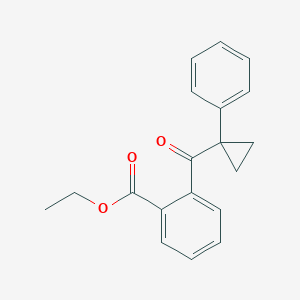
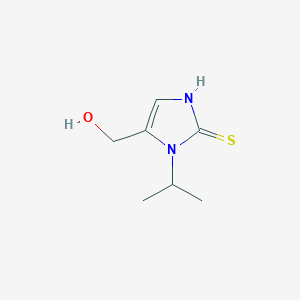
![4-[1-(3-Fluoro-benzyl)-1H-indazol-5-ylamino]-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester](/img/structure/B8589918.png)
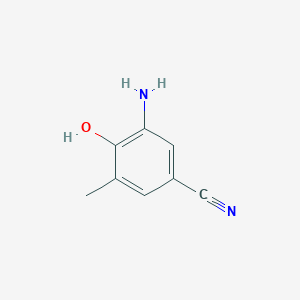
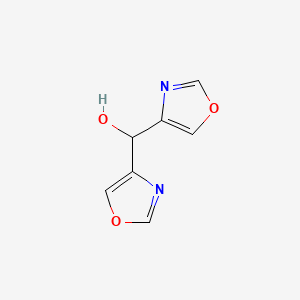
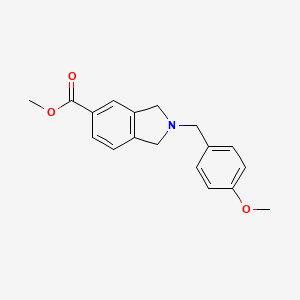
![[2-(3-Fluoro-4-methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B8589949.png)
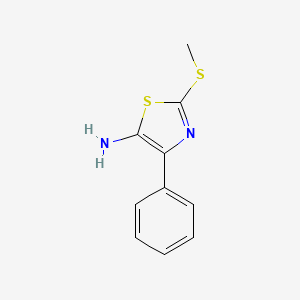
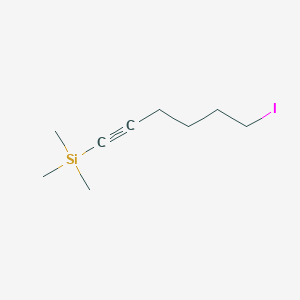
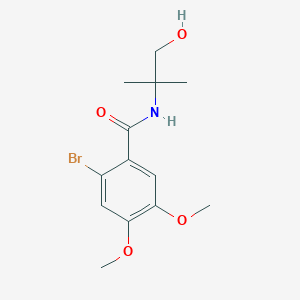
![2-[N-(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8589985.png)
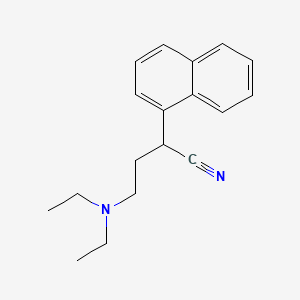
![Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]-](/img/structure/B8590000.png)
